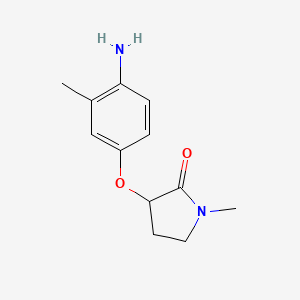![molecular formula C8H11NOS B1375199 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1342614-44-1](/img/structure/B1375199.png)
1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one
Overview
Description
The compound “1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the propan-2-yl (or isopropyl) group and the ethan-1-one group suggest that this compound may have unique properties compared to other thiazoles.
Molecular Structure Analysis
Thiazoles have a five-membered ring with varying degrees of aromaticity. They can participate in hydrogen bonding, which can affect their physical and chemical properties . The presence of the isopropyl and ethan-1-one groups may also influence the compound’s overall structure and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Thiazoles are generally stable compounds that can exhibit both basic and acidic properties . The presence of the isopropyl and ethan-1-one groups may influence properties such as solubility, melting point, and boiling point.Scientific Research Applications
Antioxidant Potential Analysis
- QSAR-Analysis of Derivatives : A study by (І. Drapak et al., 2019) explored the antioxidant activities of derivatives of a compound structurally similar to 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one. The QSAR-analysis provided insights into the theoretical design of new potential antioxidants.
Synthetic Chemistry and Molecular Structure
Synthesis of Dihydroisoxazoles : Research by (Kristin A. Milinkevich et al., 2008) detailed the synthesis of dihydroisoxazoles from compounds including 1-(thiazol-5-yl)ethanones, showcasing the compound's role in the creation of complex molecular structures.
Crystal Engineering Applications : A study by (C. J. Matthews et al., 2003) discussed the use of a structurally related compound in crystal engineering, demonstrating the compound's relevance in molecular architecture.
Corrosion Inhibition
- Inhibition of Iron Corrosion : (S. Kaya et al., 2016) conducted a study on thiazole derivatives to predict their corrosion inhibition performances, suggesting potential applications of related compounds in corrosion protection.
Pharmaceutical Research
Psychotropic and Antimicrobial Activities : A paper by (A. Zablotskaya et al., 2013) synthesized and characterized derivatives of thiazol compounds, finding them active in psychotropic, anti-inflammatory, cytotoxic, and antimicrobial screenings, indicating the pharmaceutical relevance of related compounds.
Anticancer and Antimicrobial Studies : (A. Viji et al., 2020) analyzed a molecule containing a thiazol component, highlighting its potential in antimicrobial activity and as an anticancer agent.
Molecular Aggregation Studies
- Molecular Aggregation in Organic Solutions : The study by (A. Matwijczuk et al., 2016) examined the aggregation processes of compounds similar to 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one in various organic solvents, contributing to our understanding of molecular interactions in different environments.
Quantum Chemical Analysis
- Molecular Docking and Quantum Chemical Analysis : Research by (K. Venil et al., 2021) involved quantum chemical analysis and molecular docking studies of a thiazol derivative, offering insights into the molecule's reactivity and potential biological applications.
properties
IUPAC Name |
1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5(2)8-9-7(4-11-8)6(3)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSBSCXHPKJRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



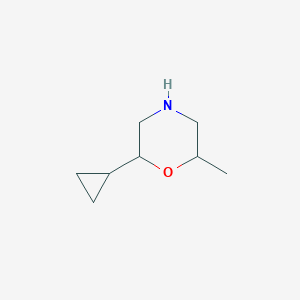
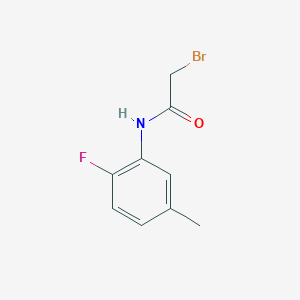
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)
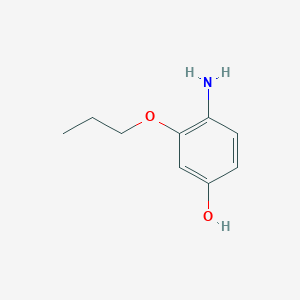
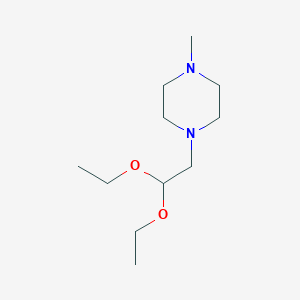
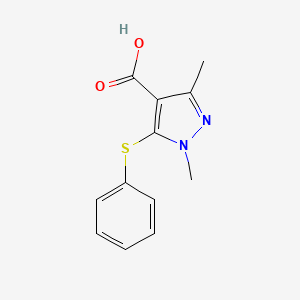
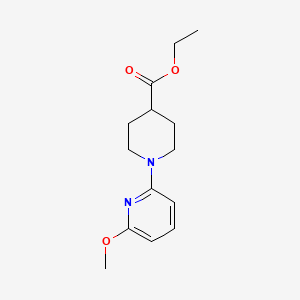
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)
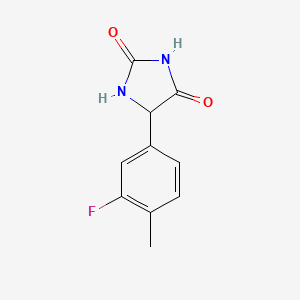
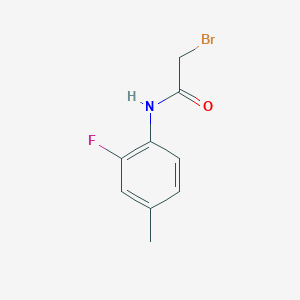

![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)
